molecular formula C12H12ClN3 B1459717 4-(chloromethyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole CAS No. 1955541-37-3

4-(chloromethyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole

Cat. No. B1459717
CAS RN: 1955541-37-3
M. Wt: 233.69 g/mol
InChI Key: OLTLYNZTCQIEER-UHFFFAOYSA-N
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Description

The compound “4-(chloromethyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a phenyl group, a cyclopropyl group, and a chloromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, phenyl ring, and cyclopropyl group would contribute to its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which could undergo various substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research on triazole derivatives, such as "4-(chloromethyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole," primarily focuses on their synthesis and application in organic chemistry. For instance, the synthesis of tris[1,2,4]triazolo[1,3,5]triazines from chloro-triazoles demonstrates the potential of triazole derivatives in constructing complex heterocyclic systems (Tartakovsky et al., 2005). This research illustrates how triazole compounds can serve as precursors for novel heterocyclic structures with potential applications in various domains, including materials science and pharmacology.

Crystallography and Molecular Structure

The structural analysis of triazole derivatives, including studies on their crystal and molecular structures, contributes to the understanding of their chemical behavior and potential applications. For example, the investigation of crystal and molecular structures of triazole derivatives reveals significant insights into their supramolecular assembly and interaction patterns (Boechat et al., 2010). Understanding these structural characteristics can inform the design of triazole-based compounds with tailored properties for specific applications.

Materials Science and Fluorescence

Triazole derivatives have also been explored for their potential applications in materials science, particularly in the development of fluorescent materials. The synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers and their fluorescent behavior highlight the utility of triazole compounds in creating materials with specific optical properties (Kamalraj et al., 2008). Such materials could be useful in sensors, imaging, and other applications requiring fluorescence.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of triazole derivatives are significant for the development of new therapeutic agents. Research on novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines demonstrates the potential of triazole-based compounds as antibacterial and antifungal agents (El-Reedy & Soliman, 2020). These findings could pave the way for the development of new drugs to combat resistant microbial strains.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. For example, the presence of the chloromethyl group could potentially make it hazardous to handle .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

4-(chloromethyl)-5-cyclopropyl-1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-8-11-12(9-6-7-9)16(15-14-11)10-4-2-1-3-5-10/h1-5,9H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTLYNZTCQIEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2C3=CC=CC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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